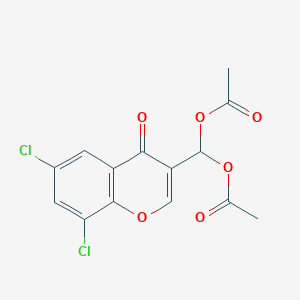
(acetyloxy)(6,8-dichloro-4-oxo-4H-chromen-3-yl)methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(acetyloxy)(6,8-dichloro-4-oxo-4H-chromen-3-yl)methyl acetate is a chemical compound with the molecular formula C14H10Cl2O6 It is known for its unique structure, which includes a chromenyl group substituted with chlorine atoms and an acetyloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (acetyloxy)(6,8-dichloro-4-oxo-4H-chromen-3-yl)methyl acetate typically involves the reaction of 6,8-dichloro-4-oxochromene with acetic anhydride in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the acetylation process. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
(acetyloxy)(6,8-dichloro-4-oxo-4H-chromen-3-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromenyl group to a more reduced state, potentially altering its chemical properties.
Substitution: The chlorine atoms in the chromenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or other reduced compounds. Substitution reactions can result in the formation of various substituted chromenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(acetyloxy)(6,8-dichloro-4-oxo-4H-chromen-3-yl)methyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.
Industry: The compound’s unique chemical properties make it useful in the development of new materials, coatings, and other industrial products.
Wirkmechanismus
The mechanism by which (acetyloxy)(6,8-dichloro-4-oxo-4H-chromen-3-yl)methyl acetate exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Alternatively, it could interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses. The exact mechanism of action depends on the specific context and application being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[Acetyloxy-(6-chloro-4-oxochromen-3-yl)methyl] acetate: Similar structure but with only one chlorine atom.
[Acetyloxy-(8-chloro-4-oxochromen-3-yl)methyl] acetate: Similar structure but with the chlorine atom in a different position.
[Acetyloxy-(6,8-dichloro-4-oxochromen-3-yl)methyl] butyrate: Similar structure but with a butyrate group instead of an acetate group.
Uniqueness
(acetyloxy)(6,8-dichloro-4-oxo-4H-chromen-3-yl)methyl acetate is unique due to the presence of two chlorine atoms in the chromenyl group, which can significantly influence its chemical reactivity and biological activity. This compound’s specific substitution pattern and functional groups make it distinct from other similar compounds, offering unique opportunities for research and application.
Eigenschaften
Molekularformel |
C14H10Cl2O6 |
|---|---|
Molekulargewicht |
345.1g/mol |
IUPAC-Name |
[acetyloxy-(6,8-dichloro-4-oxochromen-3-yl)methyl] acetate |
InChI |
InChI=1S/C14H10Cl2O6/c1-6(17)21-14(22-7(2)18)10-5-20-13-9(12(10)19)3-8(15)4-11(13)16/h3-5,14H,1-2H3 |
InChI-Schlüssel |
RVCQWOVJCNLMPI-UHFFFAOYSA-N |
SMILES |
CC(=O)OC(C1=COC2=C(C1=O)C=C(C=C2Cl)Cl)OC(=O)C |
Kanonische SMILES |
CC(=O)OC(C1=COC2=C(C1=O)C=C(C=C2Cl)Cl)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















